2-Cyclopenten-1-ol,3-bromo-,(1S)-(9CI)

Description

The Significance of Chiral Brominated Cyclopentenols as Advanced Synthetic Intermediates

Chiral cyclopentenols, and specifically their brominated derivatives like (1S)-3-Bromo-2-Cyclopenten-1-ol, are highly valued in organic synthesis for their role as advanced synthetic intermediates. roaldhoffmann.com The cyclopentane (B165970) ring is a core structural motif in numerous biologically active natural products. nih.gov The presence of a stereocenter at the hydroxyl-bearing carbon is crucial for controlling the absolute stereochemistry of the target molecule.

The vinyl bromide functionality is of particular importance as it serves as a versatile handle for a variety of carbon-carbon bond-forming reactions. This allows for the introduction of complex side chains, a key step in the synthesis of many natural products. For instance, in the synthesis of prostaglandins (B1171923), the vinyl bromide can be converted to a vinyl stannane (B1208499) or a vinyl cuprate, which can then undergo coupling reactions to introduce the alpha-chain of the prostaglandin (B15479496) molecule.

Furthermore, the double bond in the cyclopentene (B43876) ring can be functionalized in a diastereoselective manner, guided by the existing stereocenter. This allows for the introduction of additional stereocenters with a high degree of control. The combination of these structural features in a single, enantiomerically pure molecule makes chiral brominated cyclopentenols powerful tools for the efficient and stereocontrolled construction of complex molecular architectures.

Historical Context of Enantioselective Cyclopentenol (B8032323) Synthesis Methodologies

The development of methods for the enantioselective synthesis of cyclopentenols has been a significant area of research in organic chemistry. Early approaches often relied on the resolution of racemic mixtures, a process that, while effective, is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

A major advancement in this field was the introduction of chemoenzymatic methods, particularly the use of lipases for the kinetic resolution of racemic cyclopentenols. acs.org Kinetic resolution takes advantage of the different rates at which a chiral catalyst, in this case, a lipase (B570770), reacts with the two enantiomers of a racemic mixture. For example, in the presence of an acyl donor, a lipase may selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric excess. This has been a widely applied strategy for the preparation of enantiomerically enriched cyclopentenols.

More recently, asymmetric synthesis methodologies have been developed that allow for the direct formation of a single enantiomer of a cyclopentenol from a prochiral starting material. These methods often employ chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemical outcome of the reaction. While these methods can be highly efficient, the development of catalysts with high enantioselectivity for specific substrates remains an active area of research.

For the synthesis of (1S)-3-Bromo-2-Cyclopenten-1-ol, a common and effective strategy involves the bromination of a cyclopentenone precursor, followed by the stereoselective reduction of the ketone and subsequent enzymatic resolution of the resulting racemic alcohol.

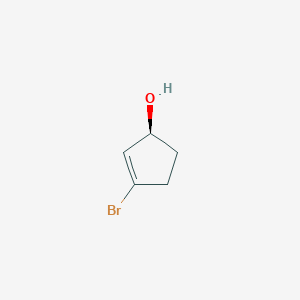

Structural Features and Intrinsic Stereochemical Considerations of 2-Cyclopenten-1-ol, 3-bromo-, (1S)-(9CI)

The structure of (1S)-3-Bromo-2-Cyclopenten-1-ol presents several key features that are critical to its reactivity and utility in synthesis. The "(1S)" designation indicates that the stereocenter at the carbon bearing the hydroxyl group has the S absolute configuration. This stereocenter is the primary determinant of the chirality of the molecule and directs the stereochemical outcome of subsequent reactions.

The five-membered ring of a cyclopentenol is not planar and exists in a number of rapidly interconverting envelope and twist conformations. The substituents on the ring will preferentially occupy positions that minimize steric strain. In the case of (1S)-3-Bromo-2-Cyclopenten-1-ol, the hydroxyl group and the bromine atom are the key substituents influencing the conformational equilibrium. The relative orientation of these groups in the preferred conformation will impact the accessibility of the different faces of the double bond and the reactivity of the hydroxyl group.

The vinyl bromide is a key functional group. The carbon-bromine bond can be cleaved to generate a vinyl radical or a vinyl anion, or it can participate in transition metal-catalyzed cross-coupling reactions. The double bond itself can undergo a variety of reactions, including epoxidation, dihydroxylation, and addition reactions, often with high diastereoselectivity due to the influence of the adjacent chiral center.

Structure

3D Structure

Properties

Molecular Formula |

C5H7BrO |

|---|---|

Molecular Weight |

163.01 g/mol |

IUPAC Name |

(1S)-3-bromocyclopent-2-en-1-ol |

InChI |

InChI=1S/C5H7BrO/c6-4-1-2-5(7)3-4/h3,5,7H,1-2H2/t5-/m0/s1 |

InChI Key |

GGHCCUASGPOKOK-YFKPBYRVSA-N |

Isomeric SMILES |

C1CC(=C[C@H]1O)Br |

Canonical SMILES |

C1CC(=CC1O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclopenten 1 Ol,3 Bromo , 1s 9ci

Enantioselective Preparations and Asymmetric Synthesis Approaches

The precise installation of the stereocenter at the C1 position is paramount for the utility of 3-bromo-2-cyclopenten-1-ol as a chiral precursor. Various asymmetric strategies have been developed to achieve high enantiopurity, including catalyst-mediated transformations, biocatalytic routes, and auxiliary-controlled methods.

Chiral Catalyst-Mediated Transformations in the Synthesis of Chiral Bromocyclopentenols

The use of chiral catalysts to control the stereochemical outcome of reactions is a cornerstone of modern asymmetric synthesis. While specific examples focusing solely on (1S)-3-bromo-2-cyclopenten-1-ol are not extensively documented, related transformations highlight the potential of this approach.

Organocatalysis has emerged as a powerful tool for enantioselective halogenation. For instance, a highly efficient Brønsted acid-catalyzed enantioselective Nazarov cyclization–bromination reaction has been developed to access highly functionalized trans-4,5-substituted 5-bromocyclopentenone derivatives with excellent enantioselectivities. This method demonstrates the principle of using a chiral catalyst to control the stereochemistry of bromine incorporation in a cyclopentane (B165970) ring system.

Chiral metal complexes, particularly those based on Lewis acids, are also instrumental in asymmetric synthesis. nih.gov While direct catalytic asymmetric bromination of a cyclopentenol (B8032323) precursor to afford (1S)-3-bromo-2-cyclopenten-1-ol remains a specific challenge, the broader success of chiral Lewis acid catalysts in a variety of enantioselective transformations suggests their potential applicability in this context. Future research may focus on the development of chiral catalysts capable of enantioselective bromination of allylic alcohols or the desymmetrization of prochiral cyclopentene (B43876) derivatives.

Biocatalytic Routes to Stereodefined 2-Cyclopenten-1-ol, 3-bromo-, (1S)-(9CI)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, particularly lipases and alcohol dehydrogenases, have proven to be highly effective in the preparation of enantiopure cyclopentenol derivatives.

A landmark achievement in this area is the concise chemoenzymatic synthesis of prostaglandins (B1171923), which utilizes a key chiral bromohydrin intermediate that is structurally very similar or identical to (1S)-3-bromo-2-cyclopenten-1-ol. nih.govresearchgate.net This intermediate is synthesized in just two steps with high enantioselectivity, enabling the gram-scale synthesis of complex molecules like prostaglandin (B15479496) F2α. nih.govresearchgate.net

The primary biocatalytic method employed is the kinetic resolution of a racemic mixture of 3-bromo-2-cyclopenten-1-ol. Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia, are commonly used to selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted and in high enantiomeric excess. nih.govfigshare.comnih.govalmacgroup.com The efficiency and enantioselectivity of these resolutions can be influenced by the choice of lipase (B570770), the acyl donor, and the reaction conditions.

| Enzyme | Substrate | Acyl Donor | Product (ee) | Unreacted Alcohol (ee) |

| Pseudomonas cepacia Lipase | Racemic 2-substituted 3-cyclopenten-1-ols | Vinyl acetate (B1210297) / Vinyl butyrate | Varies | Varies |

| Candida antarctica Lipase B (CAL-B) | Racemic 3-aryl alkanoic acid esters | Water (hydrolysis) | >94% (acid) | High (ester) |

Alcohol dehydrogenases (ADHs) represent another class of enzymes with significant potential for the synthesis of chiral alcohols. mdpi.com These enzymes can catalyze the asymmetric reduction of a corresponding prochiral ketone, 3-bromo-2-cyclopenten-1-one, to directly afford the desired (1S)-enantiomer of the alcohol with high enantioselectivity. This approach avoids a resolution step, offering a more atom-economical route.

Auxiliary-Controlled Diastereoselective Synthesis Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. The Evans oxazolidinone auxiliaries are a prominent example and have been widely used in various asymmetric transformations, including aldol (B89426) reactions and alkylations. wikipedia.orgyoutube.comwilliams.edu

In the context of synthesizing substituted cyclopentenols, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselective introduction of substituents. For instance, an achiral cyclopentenone precursor could be derivatized with a chiral auxiliary. Subsequent reactions, such as the introduction of the bromine atom or the reduction of the ketone, would then proceed with a high degree of stereocontrol dictated by the steric and electronic properties of the auxiliary. After the desired stereocenters are set, the auxiliary can be cleaved to yield the enantiomerically enriched product. While specific applications of this strategy for the synthesis of (1S)-3-bromo-2-cyclopenten-1-ol are not extensively detailed in the literature, the principles of auxiliary-controlled diastereoselective synthesis are well-established and offer a viable pathway to this chiral building block. researchgate.netscielo.org.mx

Regioselective Functionalization and Derivatization Strategies

The synthetic utility of (1S)-3-bromo-2-cyclopenten-1-ol lies in the distinct reactivity of its functional groups, which allows for selective chemical modifications. The vinyl bromide and the allylic alcohol can be manipulated independently to introduce a variety of substituents in a regioselective manner.

The hydroxyl group can be readily protected with a range of protecting groups, such as silyl (B83357) ethers (e.g., TBDMS, TIPS) or esters, to allow for selective reactions at the vinyl bromide position. Conversely, the vinyl bromide can undergo a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon bonds. These reactions are typically catalyzed by palladium complexes and allow for the attachment of alkyl, aryl, or alkynyl side chains, which is a key strategy in the synthesis of prostaglandins. nih.govresearchgate.net

The allylic nature of the alcohol also allows for stereospecific displacement reactions, often proceeding through an SN2' mechanism, to introduce new functionalities at the C3 position with concomitant migration of the double bond. Furthermore, the double bond itself can be subjected to various transformations, including epoxidation or dihydroxylation, to further functionalize the cyclopentane ring. The strategic and regioselective manipulation of these functional groups is a testament to the versatility of (1S)-3-bromo-2-cyclopenten-1-ol as a chiral building block.

Chemoenzymatic Synthetic Pathways to Chiral Cyclopentenol Scaffolds

Chemoenzymatic synthesis combines the selectivity of biocatalytic transformations with the versatility of traditional organic chemistry to create efficient and elegant synthetic routes. wikipedia.org The synthesis of (1S)-3-bromo-2-cyclopenten-1-ol and its application in the preparation of prostaglandins is a prime example of the power of this approach. nih.govresearchgate.netresearchgate.net

A typical chemoenzymatic pathway to a chiral cyclopentenol scaffold often begins with a chemical synthesis of a racemic or prochiral precursor. This is followed by a key enzymatic step, such as a lipase-catalyzed resolution or an alcohol dehydrogenase-catalyzed reduction, to introduce the desired chirality with high enantiomeric excess. The resulting enantiopure intermediate is then further elaborated using conventional chemical methods.

Mechanistic Investigations of Reactions Involving 2 Cyclopenten 1 Ol,3 Bromo , 1s 9ci

Exploration of Nucleophilic Substitution Pathways on Bromocyclopentenols

The primary reaction pathway for 2-Cyclopenten-1-ol, 3-bromo-, (1S)-(9CI) involves nucleophilic substitution at the C-3 position, where the bromine atom acts as a leaving group. As a secondary allylic halide, this substrate can react via several competing mechanisms, primarily the SN1 and SN2 pathways. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN1 Pathway: In the presence of a weak nucleophile and a polar protic solvent (e.g., water, ethanol), the reaction is likely to proceed through an SN1 mechanism. youtube.comncert.nic.in This pathway involves a two-step process initiated by the slow, rate-determining departure of the bromide ion to form a resonance-stabilized allylic carbocation intermediate. researchgate.netyoutube.com This carbocation is planar, and the subsequent rapid attack by the nucleophile can occur from either face, potentially leading to a mixture of stereoisomers. libretexts.org

SN2 Pathway: With a strong, anionic nucleophile and a polar aprotic solvent (e.g., acetone, DMSO), the SN2 mechanism is favored. youtube.com This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. youtube.com Allylic halides are particularly reactive towards SN2 displacement, often reacting faster than their saturated counterparts. libretexts.orgslideshare.netlibretexts.org This enhanced reactivity is attributed to the stabilization of the transition state through conjugation between the p-orbitals of the reacting carbon and the adjacent double bond. slideshare.net

SN2' Pathway: A third possibility is the SN2' reaction, a variation of the SN2 mechanism specific to allylic systems. In this pathway, the nucleophile attacks the carbon atom at the opposite end of the double bond (C-1), inducing a shift of the double bond and expulsion of the leaving group from the C-3 position. researchgate.netstackexchange.com This pathway is also a concerted process and can compete with the direct SN2 displacement, depending on steric factors and the nature of the reactants.

| Pathway | Kinetics | Nucleophile | Solvent | Intermediate | Stereochemistry |

|---|---|---|---|---|---|

| SN1 | First-order (rate = k[Substrate]) | Weak (e.g., H₂O, ROH) | Polar Protic | Allylic Carbocation | Racemization/Mixture |

| SN2 | Second-order (rate = k[Substrate][Nu]) | Strong (e.g.,⁻OH,⁻OR, CN⁻) | Polar Aprotic | Pentacoordinate Transition State | Inversion |

| SN2' | Second-order (rate = k[Substrate][Nu]) | Strong, often bulky | Polar Aprotic | Concerted Transition State | Syn or Anti addition |

Stereochemical Outcomes and Diastereocontrol in Addition Reactions

The stereochemistry of the starting material, specifically the (1S) configuration at the hydroxyl-bearing carbon, plays a critical role in directing the stereochemical outcome of substitution reactions. This influence is known as diastereocontrol.

In an SN2 reaction , the nucleophile attacks from the face opposite to the leaving group, resulting in an inversion of configuration at the reaction center (C-3). libretexts.orgyoutube.com Therefore, if the starting material is the (1S, 3R)-diastereomer, the SN2 product would have the (1S, 3S) configuration.

In an SN1 reaction , the formation of a planar, achiral allylic carbocation intermediate means that the initial stereochemistry at C-3 is lost. The nucleophile can then attack from either the top or bottom face. However, the presence of the chiral center at C-1 can still influence the reaction. The hydroxyl group can direct the incoming nucleophile to one face of the molecule, leading to an unequal mixture of diastereomers rather than a true racemic mixture. This phenomenon, known as substrate-controlled diastereoselectivity, is common in reactions of chiral allylic alcohols. acs.orgnih.govacs.org

The hydroxyl group itself can act as a directing group, potentially forming hydrogen bonds with the incoming nucleophile or a catalyst, thereby guiding its approach to a specific face of the cyclopentene (B43876) ring. nih.govnih.gov This can lead to high levels of diastereoselectivity, particularly in catalyst-mediated reactions where the catalyst can coordinate to both the substrate's hydroxyl group and the nucleophile. nih.govnih.gov

| Reaction Pathway | Stereochemical Outcome at C-3 | Influence of (1S) Center | Key Factors |

|---|---|---|---|

| SN2 | Complete Inversion | Maintains relative stereochemistry between C-1 and the new C-3 substituent. | Backside attack mechanism. |

| SN1 | Mixture of Inversion and Retention | Directs incoming nucleophile, leading to a diastereomeric excess (d.e.). | Planar carbocation intermediate; steric hindrance and directing effects from the C-1 hydroxyl group. |

| SN2' | New stereocenter formed at C-1 | The original stereocenter is destroyed and a new one is formed at C-3. | Syn or anti attack relative to the leaving group. |

Intramolecular Cyclization Processes and Ring-Closing Reactions

Derivatives of 2-Cyclopenten-1-ol, 3-bromo-, (1S)-(9CI) can undergo intramolecular cyclization reactions if a nucleophilic moiety is tethered to the molecule, typically through the hydroxyl group. Such reactions are powerful methods for constructing new ring systems.

For instance, if the hydroxyl group is deprotonated to form an alkoxide, or converted into an ether with a terminal nucleophile (e.g., an amine or thiol), an intramolecular SN2 reaction can occur. The tethered nucleophile can attack the C-3 carbon, displacing the bromide and forming a new bicyclic ring system.

The feasibility and outcome of these ring-closing reactions are often predicted by Baldwin's Rules . baranlab.org These rules classify cyclization reactions based on the ring size being formed, the hybridization of the electrophilic carbon, and whether the bond being broken is inside (endo) or outside (exo) the newly forming ring. For a 5-membered ring system undergoing an intramolecular SN2 reaction at an sp³ carbon, a 5-exo-tet cyclization is generally favored over a 6-endo-tet cyclization. Visible-light-mediated radical cyclizations have also been developed for related α-brominated systems, providing alternative pathways to cyclic structures. rsc.org

Transition State Analysis in Stereoselective Transformations

The stereoselectivity of reactions involving (1S)-3-bromo-2-cyclopenten-1-ol is determined by the relative energies of the competing transition states.

For an SN2 reaction , the transition state is a trigonal bipyramidal arrangement where the nucleophile and the leaving group are in apical positions, and the carbon's other substituents are in the equatorial plane. ncert.nic.in The enhanced reactivity of allylic systems is due to the overlap of the p-orbital on the α-carbon with the π-system of the double bond in the transition state, which delocalizes electron density and lowers the activation energy. libretexts.orglibretexts.org The stereospecificity (inversion) is a direct consequence of the geometry of this transition state, which requires "backside" attack. youtube.com

For an SN1 reaction , the key intermediate is the allylic carbocation. The transition state leading to this intermediate involves the stretching and breaking of the C-Br bond. The stability of the resulting carbocation, due to resonance, lowers the energy of this transition state. Computational studies, such as Density Functional Theory (DFT), can be used to model the transition states of different pathways and predict the stereochemical outcomes. researchgate.net For metal-catalyzed reactions involving allylic halides, post-transition-state bifurcations can add another layer of complexity, where a single transition state can lead to multiple products. acs.org

Rearrangement Reactions and Related Mechanistic Studies

Allylic systems like 3-bromo-2-cyclopenten-1-ol are prone to rearrangement reactions. The most common is the allylic rearrangement , which can occur during nucleophilic substitution.

Under SN1 conditions, the resonance-stabilized allylic carbocation is symmetrical with respect to charge distribution. A nucleophile can attack at either end of the allylic system (C-1 or C-3). Attack at C-3 gives the direct substitution product, while attack at C-1 (the carbon bearing the hydroxyl group) would lead to a rearranged product, likely after subsequent loss of the original hydroxyl group under acidic conditions. This process is also known as an SN1' reaction. researchgate.net

Under SN2' conditions, the nucleophile attacks C-1 and displaces the bromide from C-3 in a single, concerted step, resulting in the rearranged product. researchgate.netstackexchange.com The regioselectivity between SN2 and SN2' pathways is influenced by steric hindrance at the two electrophilic carbons and the nature of the nucleophile.

Skeletal rearrangements, such as ring expansions or contractions, are also possible under specific conditions, often promoted by Lewis acids or strong Brønsted acids. nih.gov For example, the formation of a carbocation could potentially trigger a 1,2-hydride or 1,2-alkyl shift, leading to a rearranged carbocation intermediate before capture by a nucleophile.

Stereochemical Control and Chiral Recognition Studies Pertaining to 2 Cyclopenten 1 Ol,3 Bromo , 1s 9ci

Elucidation of Absolute Configuration and Optical Purity Assessment Methodologies

The determination of the absolute configuration of a chiral molecule such as (1S)-3-bromo-2-cyclopenten-1-ol is a fundamental step in its characterization. While direct X-ray crystallographic analysis of the parent alcohol may be challenging, derivatization to a crystalline solid, for instance, by esterification with a chiral carboxylic acid or a heavy-atom-containing acyl chloride, can facilitate this determination. The known absolute configuration of the derivatizing agent allows for the unambiguous assignment of the stereocenter in the cyclopentenol (B8032323) ring.

Another powerful technique for assigning the absolute configuration of chiral alcohols is the competing enantioselective conversion (CEC) method. escholarship.orgescholarship.org This method involves reacting an enantioenriched sample of the alcohol with both enantiomers of a chiral acylation catalyst. nih.gov By comparing the reaction rates, the absolute configuration can be deduced based on an established mnemonic for the catalyst. escholarship.org

The assessment of optical purity, or enantiomeric excess (ee), is critical for ensuring the stereochemical integrity of (1S)-3-bromo-2-cyclopenten-1-ol. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most common and reliable methods for this purpose. chromatographyonline.commdpi.comlcms.cz These techniques separate the enantiomers, allowing for their quantification.

For GC analysis, derivatization of the alcohol to a more volatile ester or ether may be necessary. researchgate.net Cyclodextrin-based chiral stationary phases are often effective in resolving the enantiomers of cyclic alcohols and their derivatives. mdpi.com In chiral HPLC, various polysaccharide-based columns are commercially available and have proven effective in the separation of a wide range of enantiomers, including those of allylic alcohols. nih.gov The choice of the mobile phase and column is crucial for achieving optimal separation.

A summary of common methodologies is presented in the table below.

| Methodology | Application | Principle |

| X-ray Crystallography | Determination of Absolute Configuration | Diffraction pattern of a single crystal of a suitable derivative provides the three-dimensional structure. |

| Competing Enantioselective Conversion (CEC) | Determination of Absolute Configuration | Comparison of reaction rates of an enantioenriched alcohol with two enantiomers of a chiral catalyst. escholarship.orgescholarship.org |

| Chiral Gas Chromatography (GC) | Assessment of Optical Purity (ee) | Separation of enantiomers on a capillary column coated with a chiral stationary phase. chromatographyonline.comgcms.cz |

| Chiral High-Performance Liquid Chromatography (HPLC) | Assessment of Optical Purity (ee) | Separation of enantiomers on a column packed with a chiral stationary phase. nih.govrsc.org |

Conformational Analysis and Stereoelectronic Effects in the Cyclopentene (B43876) Ring

The cyclopentene ring of 2-Cyclopenten-1-ol, 3-bromo-, (1S)-(9CI) is not planar and exists in a dynamic equilibrium of envelope and twist conformations. The substituents on the ring significantly influence the conformational preferences. researchgate.netnih.govnih.govrsc.orgmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these conformations in solution. researchgate.netnih.govrsc.orgmdpi.com Vicinal proton-proton coupling constants (³JHH) can be used in conjunction with the Karplus equation to estimate dihedral angles and thus deduce the predominant conformation.

A key stereoelectronic interaction in this molecule is allylic strain, also known as A¹,³ strain. wikipedia.orgmit.eduslideshare.netscribd.comscribd.com This refers to the steric interaction between the substituent at the allylic position (the hydroxyl group at C1) and the substituent at the terminus of the double bond (the bromine atom at C3). This interaction can disfavor conformations where these two groups are in close proximity.

In the case of (1S)-3-bromo-2-cyclopenten-1-ol, the interplay between the pseudoaxial and pseudoequatorial orientations of the hydroxyl group and the bromine atom will determine the lowest energy conformation. Computational modeling, such as density functional theory (DFT) calculations, can provide valuable insights into the relative energies of the different possible conformations and help rationalize the experimentally observed NMR data. acs.org

The following table summarizes the key factors influencing the conformation of the cyclopentene ring.

| Factor | Description |

| Ring Puckering | The cyclopentene ring adopts non-planar envelope or twist conformations to relieve torsional strain. |

| Allylic Strain (A¹,³ Strain) | Steric repulsion between the substituents at the C1 (hydroxyl) and C3 (bromo) positions influences the preferred orientation of the hydroxyl group. wikipedia.orgmit.eduslideshare.netscribd.comscribd.com |

| Pseudoaxial/Pseudoequatorial Preferences | The hydroxyl group will preferentially occupy the position that minimizes overall steric and stereoelectronic repulsions. |

| Stereoelectronic Effects | Interactions involving the orbitals of the C-Br and C-O bonds with the π-system of the double bond can also influence conformational stability. |

Influence of Chiral Purity on Subsequent Reaction Kinetics and Selectivity

The chiral purity, or enantiomeric excess (ee), of (1S)-3-bromo-2-cyclopenten-1-ol can have a profound impact on the kinetics and selectivity of its subsequent reactions. In many stereoselective transformations, the two enantiomers of a chiral reactant can exhibit different reaction rates with a chiral reagent or catalyst. This difference in rates is the basis for kinetic resolution. nih.govacs.orgsemanticscholar.orgnih.govrsc.org

Moreover, the chiral purity of the starting material directly dictates the maximum achievable enantiomeric excess of the product in a stereospecific reaction. If the starting material is not enantiopure, the product will also be a mixture of enantiomers, which can affect its desired properties, especially in applications such as pharmaceuticals or agrochemicals.

In diastereoselective reactions, where the chiral substrate reacts with a chiral reagent to form diastereomeric products, the enantiomeric purity of the starting material will influence the diastereomeric ratio of the products. Even if the reaction is perfectly diastereoselective, an impure starting material will lead to a mixture of diastereomers.

Diastereomeric and Enantiomeric Resolution Techniques

The separation of enantiomers and diastereomers is a critical aspect of stereocontrolled synthesis. For 3-bromo-2-cyclopenten-1-ol, both diastereomeric and enantiomeric resolution techniques can be applied.

Diastereomeric Resolution: This classical method involves reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as crystallization or chromatography. Subsequent removal of the chiral auxiliary from each separated diastereomer affords the individual enantiomers of the original alcohol. Common chiral resolving agents for alcohols include chiral carboxylic acids, such as mandelic acid or camphorsulfonic acid, to form diastereomeric esters.

Enantiomeric Resolution: Kinetic resolution is a powerful method for resolving racemic mixtures of chiral alcohols. nih.govacs.orgsemanticscholar.orgnih.govrsc.org This technique utilizes a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemic substrate. nih.gov For example, an enzyme-catalyzed acylation or a metal-catalyzed oxidation can selectively transform one enantiomer, leaving the other unreacted and thus enantioenriched. The success of a kinetic resolution is often quantified by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers. nih.gov

The following table outlines the principles of these resolution techniques.

| Resolution Technique | Principle | Separation Method | Outcome |

| Diastereomeric Resolution | Formation of diastereomers by reaction with a chiral resolving agent. | Crystallization or Chromatography | Separation of diastereomers, followed by removal of the chiral auxiliary to yield both enantiomers. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. nih.govacs.orgsemanticscholar.orgnih.govrsc.org | Chromatography or Extraction | One enantiomer is selectively reacted, allowing for the separation of the unreacted enantiomer from the product. |

Applications of 2 Cyclopenten 1 Ol,3 Bromo , 1s 9ci As a Chiral Building Block in Complex Molecule Construction

Utilization in Stereodivergent Synthesis Strategies

Stereodivergent synthesis, a strategy that allows for the selective generation of any stereoisomer of a product from a single chiral starting material, is a significant challenge in modern organic chemistry. The unique arrangement of functional groups in (1S)-3-bromo-2-cyclopenten-1-ol—a chiral secondary alcohol, a vinyl bromide, and a double bond within a cyclopentene (B43876) ring—positions it as a promising candidate for such strategies. The differential reactivity of the hydroxyl and bromo functionalities allows for sequential and stereocontrolled transformations.

While specific documented examples of (1S)-3-bromo-2-cyclopenten-1-ol in stereodivergent synthesis are not extensively reported in readily available literature, the inherent functionalities suggest a high potential. For instance, the hydroxyl group can direct stereoselective epoxidations of the double bond, and the resulting epoxides can undergo regioselective opening. The stereochemistry of the alcohol can thus influence the formation of new stereocenters. Subsequently, the vinyl bromide can be engaged in various coupling reactions, further elaborating the carbon skeleton. The order of these transformations can, in principle, be altered to access different stereoisomers of a target molecule.

Precursor in the Total Synthesis of Chiral Cyclopentanoids

The cyclopentane (B165970) ring is a core structural motif in a vast array of natural products, many of which possess significant biological activity. These include prostaglandins (B1171923), prostacyclins, and various terpenoids. Chiral cyclopentenone derivatives are well-established precursors in the synthesis of these molecules, often sourced from the "chiral pool" of readily available natural products. nih.gov

(1S)-3-bromo-2-cyclopenten-1-ol serves as a functionalized precursor to chiral cyclopentanones. Oxidation of the secondary alcohol would yield the corresponding (S)-3-bromo-2-cyclopenten-1-one. This α-bromoenone is a versatile intermediate. The bromine atom can be replaced through various nucleophilic substitution reactions or participate in organometallic coupling processes. The enone functionality itself is amenable to conjugate addition reactions, allowing for the introduction of substituents at the 4- and 5-positions of the cyclopentenone ring in a stereocontrolled manner. Although direct total syntheses employing (1S)-3-bromo-2-cyclopenten-1-ol are not prominently detailed in the literature, its structural similarity to key intermediates in known syntheses of cyclopentanoid natural products underscores its potential utility.

Role in the Asymmetric Assembly of Polycyclic and Fused-Ring Systems

The construction of polycyclic and fused-ring systems is a cornerstone of complex molecule synthesis. Chiral building blocks that can participate in cycloaddition or annulation reactions are highly valuable in this regard. The double bond in (1S)-3-bromo-2-cyclopenten-1-ol can act as a dienophile or a dipolarophile in various cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions. The existing stereocenter can exert diastereoselective control over these transformations, leading to the formation of enantiomerically enriched polycyclic products.

Furthermore, the vinyl bromide and alcohol functionalities can be utilized in tandem to construct fused-ring systems. For example, the alcohol could be converted to a tethered diene, which could then undergo an intramolecular Diels-Alder reaction with the double bond of the cyclopentene ring. Alternatively, the vinyl bromide could be a handle for intramolecular Heck reactions or other palladium-catalyzed cyclizations to form fused rings. While specific examples detailing the use of (1S)-3-bromo-2-cyclopenten-1-ol in these exact sequences are sparse, the principles of these reactions are well-established with analogous substrates. nih.gov

Cross-Coupling Methodologies for Diversification and Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The vinyl bromide moiety of (1S)-3-bromo-2-cyclopenten-1-ol makes it an excellent substrate for a variety of these transformations. Reactions such as Suzuki-Miyaura, Stille, Heck, Sonogashira, and Negishi couplings could be employed to introduce a wide range of substituents at the 3-position of the cyclopentene ring. nih.govnih.govresearchgate.netresearchgate.net

This functionalization allows for the rapid diversification of the chiral building block, creating a library of derivatives that can be used in the synthesis of various target molecules. The compatibility of these reactions with the alcohol functionality, which may require protection, is a key consideration. The ability to introduce aryl, heteroaryl, alkyl, and alkynyl groups through these methods significantly enhances the synthetic utility of (1S)-3-bromo-2-cyclopenten-1-ol.

Below is a table summarizing potential cross-coupling reactions for the diversification of this chiral building block:

| Cross-Coupling Reaction | Coupling Partner | Resulting C-C Bond | Potential Catalyst System |

| Suzuki-Miyaura | Organoboron Reagent | sp2-sp2, sp2-sp3 | Pd(PPh3)4, Base |

| Stille | Organostannane | sp2-sp2, sp2-sp3 | Pd(PPh3)4, Cu(I) salt |

| Heck | Alkene | sp2-sp2 | Pd(OAc)2, Ligand, Base |

| Sonogashira | Terminal Alkyne | sp2-sp | Pd(PPh3)2Cl2, CuI, Base |

| Negishi | Organozinc Reagent | sp2-sp2, sp2-sp3 | Pd(PPh3)4 |

Table 1: Potential Cross-Coupling Reactions for the Functionalization of (1S)-3-bromo-2-cyclopenten-1-ol.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Cyclopenten 1 Ol,3 Bromo , 1s 9ci and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the constitution and relative stereochemistry of organic molecules in solution. For a chiral compound like (1S)-3-bromo-2-cyclopenten-1-ol, a suite of NMR experiments can provide a wealth of structural information.

¹H and ¹³C NMR Spectroscopy: One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the molecular structure by providing information on the chemical environment of each proton and carbon atom. The chemical shifts are influenced by the electronegativity of substituents and the geometry of the molecule. For instance, the proton attached to the hydroxyl-bearing carbon (H1) would be expected to resonate at a characteristic downfield shift, while the vinylic proton (H2) would appear further downfield due to the double bond's anisotropy.

2D NMR Techniques (COSY and NOESY): Two-dimensional NMR experiments are crucial for definitive stereochemical assignment. longdom.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled through chemical bonds (typically over two or three bonds). longdom.org Cross-peaks in a COSY spectrum would establish the connectivity within the cyclopentene (B43876) ring, for example, showing correlations between H1 and its neighbors on C5, and between the protons on C4 and C5.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for determining through-space proximity of protons, which is essential for confirming stereochemistry. libretexts.orglibretexts.org For (1S)-3-bromo-2-cyclopenten-1-ol, a NOESY experiment could reveal spatial relationships between the proton at the stereocenter (H1) and other protons on the ring. For example, observing a NOE cross-peak between H1 and a specific proton on the C5 methylene (B1212753) group would help define their relative orientation and constrain the ring's conformation. youtube.com

Dynamic NMR Studies: Variable temperature NMR experiments can be employed to study the conformational dynamics of the flexible five-membered ring. nih.govresearchgate.net By analyzing changes in chemical shifts and coupling constants, or by observing the coalescence of signals at different temperatures, it is possible to determine the energy barriers between different ring conformations (e.g., envelope and twist forms) and to identify the most stable conformer in solution.

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| C1-H | 4.5 - 5.0 | 75 - 85 | H2, H5a, H5b | H2, H5 (cis/trans dependent) |

| C2-H | 6.0 - 6.5 | 130 - 135 | H1 | H1, H4a, H4b |

| C3 | - | 125 - 130 | - | - |

| C4-H₂, H₂ | 2.0 - 2.8 | 30 - 40 | H5a, H5b | H2, H5a, H5b |

| C5-H₂, H₂ | 1.8 - 2.6 | 35 - 45 | H1, H4a, H4b | H1, H4a, H4b |

Vibrational (IR, Raman) and Electronic (UV-Vis, CD) Spectroscopy in Conformational and Electronic Structure Analysis

Vibrational and electronic spectroscopies provide complementary information regarding the molecule's functional groups, bonding, conformational state, and electronic transitions.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. mdpi.comfrontiersin.org These techniques are excellent for identifying functional groups and gaining insight into molecular conformation.

Key Vibrational Modes: For 3-bromo-2-cyclopenten-1-ol, characteristic vibrational bands would include a broad O-H stretching band (~3200-3600 cm⁻¹), C-H stretching bands for sp² and sp³ hybridized carbons (~3100-3000 cm⁻¹ and ~3000-2850 cm⁻¹, respectively), a C=C stretching band (~1650 cm⁻¹), and a C-Br stretching band in the fingerprint region (~500-650 cm⁻¹).

Conformational Analysis: The precise frequencies of these vibrations, particularly the ring deformation modes, are sensitive to the conformation of the cyclopentene ring. researchgate.net Theoretical calculations are often used in conjunction with experimental spectra to assign vibrational modes to specific conformers and to estimate their relative populations. mdpi.com

| Vibrational Mode | Expected IR/Raman Frequency (cm⁻¹) | Structural Information |

|---|---|---|

| O-H Stretch | 3200 - 3600 (broad) | Presence of hydroxyl group, hydrogen bonding |

| C=C-H Stretch (sp²) | 3010 - 3100 | Vinylic C-H bond |

| C-H Stretch (sp³) | 2850 - 3000 | Alicyclic C-H bonds |

| C=C Stretch | 1640 - 1680 | Alkene double bond |

| C-O Stretch | 1050 - 1150 | Alcohol C-O bond |

| C-Br Stretch | 500 - 650 | Carbon-bromine bond |

Electronic Spectroscopy (UV-Vis and CD):

UV-Visible Spectroscopy: This technique measures the absorption of light resulting from electronic transitions. The C=C double bond in the cyclopentene ring acts as a chromophore, which is expected to exhibit a π → π* transition in the ultraviolet region, typically below 220 nm. The position and intensity of this absorption can be influenced by the bromo and hydroxyl substituents.

Circular Dichroism (CD) Spectroscopy: As (1S)-3-bromo-2-cyclopenten-1-ol is a chiral molecule, it will exhibit circular dichroism, which is the differential absorption of left- and right-circularly polarized light. trinity.edu The CD spectrum provides information about the asymmetric environment of the chromophore. columbia.edu The sign and magnitude of the Cotton effect associated with the π → π* transition are directly related to the absolute configuration of the stereocenter(s). nih.govnih.gov This makes CD spectroscopy a powerful, non-destructive method for confirming the absolute stereochemistry of the molecule in solution.

High-Resolution Mass Spectrometry Techniques in Reaction Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can be used to elucidate reaction pathways. longdom.org

Molecular Ion and Isotopic Pattern: HRMS can determine the mass of the parent molecule with sub-ppm accuracy, allowing for the unambiguous confirmation of its elemental formula (C₅H₇BrO). A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity separated by two mass units (M⁺ and M⁺+2), which is a definitive signature for the presence of a single bromine atom in the molecule or its fragments. nih.govlibretexts.org

Fragmentation Pathways: The fragmentation of the molecular ion in the mass spectrometer provides structural information. For 3-bromo-2-cyclopenten-1-ol, characteristic fragmentation pathways would include:

Loss of a bromine radical (•Br): This would lead to a [M-Br]⁺ ion.

Loss of water (H₂O): Dehydration is a common fragmentation for alcohols, resulting in a [M-H₂O]⁺• peak. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Ring opening and subsequent fragmentations: Complex rearrangements following ionization can also occur.

By analyzing the exact masses of these fragment ions using HRMS, their elemental compositions can be determined, providing strong evidence for the proposed fragmentation mechanisms. This information is invaluable for identifying the compound in complex mixtures and for elucidating the structures of intermediates and byproducts in its synthesis, thus clarifying the reaction pathway.

| Ion | Proposed Formula | Expected m/z (for ⁷⁹Br) | Comments |

|---|---|---|---|

| [M]⁺• | C₅H₇BrO⁺• | 161.9680 | Molecular ion; shows characteristic M/M+2 pattern |

| [M-H]⁺ | C₅H₆BrO⁺ | 160.9602 | Loss of a hydrogen radical |

| [M-H₂O]⁺• | C₅H₅Br⁺• | 143.9574 | Loss of water (dehydration) |

| [M-Br]⁺ | C₅H₇O⁺ | 83.0497 | Loss of a bromine radical |

| [C₄H₅]⁺ | C₄H₅⁺ | 53.0391 | Fragment from ring cleavage |

X-ray Crystallography for Solid-State Structure Determination of Analogues and Co-crystals

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and absolute stereochemistry. mdpi.com While obtaining a single crystal of a low-melting-point compound like 3-bromo-2-cyclopenten-1-ol can be challenging, analysis of its crystalline derivatives or co-crystals with another molecule can provide invaluable structural data. nih.gov

Structure Determination of Analogues: The crystal structures of related compounds, such as other substituted cyclopentenols or brominated chiral molecules, can offer significant insights. researchgate.netchemicalbook.comresearchgate.net For example, the analysis of a crystalline ester derivative of (1S)-3-bromo-2-cyclopenten-1-ol would reveal:

Absolute Configuration: By using anomalous dispersion, the absolute configuration at the C1 stereocenter can be unequivocally confirmed, validating the (1S) assignment.

Conformation: The precise solid-state conformation of the five-membered ring (e.g., envelope, twist) would be determined. This provides a static picture that can be compared with the dynamic conformational equilibrium observed in solution by NMR. chemicalbook.com

Intermolecular Interactions: The packing of molecules in the crystal lattice reveals information about intermolecular forces, such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the bromine atom. These interactions are crucial for understanding the physical properties of the material.

The data obtained from crystallographic analysis of a suitable analogue would provide a benchmark for validating computational models and interpreting spectroscopic data.

Future Research Directions and Emerging Paradigms in the Chemistry of Chiral Brominated Cyclopentenols

Development of Sustainable and Green Synthetic Routes

A primary objective in modern organic synthesis is the development of environmentally benign processes. For chiral brominated cyclopentenols, this involves moving away from stoichiometric reagents and harsh reaction conditions toward catalytic and greener alternatives. Key areas of future research include:

Atom-Economic Reactions: Research will continue to explore catalytic routes that maximize the incorporation of atoms from reactants into the final product. This includes developing catalytic bromination and hydroxylation reactions that avoid the use of hazardous brominating agents and minimize waste generation. For instance, employing catalytic sources of electrophilic bromine in conjunction with asymmetric catalysts could provide a direct, atom-economical route to the desired product.

Green Solvents and Reaction Conditions: The replacement of conventional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents is a critical goal. Research into performing the synthesis of chiral brominated cyclopentenols in these media, potentially aided by phase-transfer catalysts or specialized reactor technologies, will be a significant focus. Mechanochemical transformations, which reduce or eliminate the need for bulk solvents, also present a promising avenue for environmentally friendly synthesis. nih.gov

| Strategy | Research Focus | Potential Impact |

| Biocatalysis | Novel enzyme discovery and engineering; Enzyme immobilization. | Higher yields, improved enantioselectivity, reusable catalysts. |

| Atom Economy | Development of catalytic asymmetric bromination/hydroxylation. | Reduced waste, increased efficiency. |

| Green Solvents | Use of water, supercritical CO2, or bio-solvents; Mechanochemistry. | Reduced environmental footprint, safer processes. nih.gov |

Integration with Flow Chemistry and High-Throughput Experimentation Platforms

The integration of continuous flow chemistry and high-throughput experimentation (HTE) is set to revolutionize the synthesis and optimization of chiral molecules like (1S)-3-bromo-2-cyclopenten-1-ol. youtube.comrsc.org These technologies offer significant advantages over traditional batch processing.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is critical for selectivity and safety, especially when handling potentially hazardous reagents. nih.govresearchgate.net Future research will involve designing multi-step flow syntheses where the bromination and subsequent stereoselective reduction or resolution are performed sequentially in an automated system. rsc.org This approach can significantly shorten reaction times, improve yield and purity, and facilitate safer scale-up. youtube.comnih.gov

High-Throughput Experimentation (HTE): HTE platforms, utilizing well-plates and robotic automation, enable the rapid screening of a vast number of reaction conditions, catalysts, and substrates. youtube.com This is particularly valuable for discovering optimal conditions for the enantioselective synthesis of chiral brominated cyclopentenols. By integrating HTE with advanced analytical techniques, researchers can quickly identify catalyst systems and process parameters that maximize both yield and enantiomeric excess. youtube.com

| Technology | Application in Cyclopentenol (B8032323) Synthesis | Key Advantages |

| Flow Chemistry | Automated, multi-step synthesis and purification. rsc.orgnih.gov | Enhanced safety, better process control, rapid scale-up. researchgate.net |

| HTE Platforms | Rapid screening of catalysts, solvents, and reaction conditions. youtube.com | Accelerated optimization, discovery of novel reaction pathways. |

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The development of new and more efficient catalytic systems is at the heart of advancing the synthesis of chiral compounds. For (1S)-3-bromo-2-cyclopenten-1-ol, research is branching into several promising areas:

Organocatalysis: Metal-free organocatalysis has emerged as a powerful tool in asymmetric synthesis. rsc.org Future efforts will likely focus on designing new chiral Brønsted acids, Lewis bases, or phase-transfer catalysts to control the stereochemical outcome of reactions leading to chiral brominated cyclopentenols. acs.org These catalysts are often less sensitive to air and moisture and are derived from abundant, non-toxic materials, aligning with green chemistry principles. rsc.org

Transition Metal Catalysis: While established catalysts based on metals like rhodium and iridium are effective, the search for more sustainable and cost-effective alternatives continues. nih.govnih.govrsc.org Research into catalysts based on earth-abundant metals (e.g., iron, copper, nickel) for key transformations such as asymmetric reduction or allylic substitution is a major trend. acs.org Furthermore, the development of ligands that can impart higher levels of stereocontrol in these reactions is a critical area of exploration. nih.gov

Dual Catalysis: Combining two different catalytic cycles in one pot to achieve transformations not possible with a single catalyst is a rapidly growing field. A future approach could involve the dual activation of both the cyclopentenone precursor and the reagent using two distinct catalysts (e.g., a metal catalyst and an organocatalyst) to achieve superior control over regio- and enantioselectivity. acs.org

Advanced Methodologies for Stereochemical Purity Enhancement and In Situ Monitoring

Achieving high levels of stereochemical purity is paramount for the application of chiral molecules. Future research will focus on both enhancing this purity and developing methods to monitor it in real-time.

Enantiomeric Excess Enhancement: Beyond optimizing the primary asymmetric reaction, techniques to enhance the enantiomeric excess (e.e.) of the product are being explored. This includes the development of more efficient chiral resolving agents and advanced chromatographic methods using chiral stationary phases for separating enantiomers. masterorganicchemistry.com Furthermore, strategies involving "chirality pairing," where the chirality of a catalyst is matched with that of a chiral reagent, could be used to achieve stereodivergent synthesis, allowing for the selective formation of a desired stereoisomer. nih.gov

In Situ Monitoring: The ability to monitor a reaction as it happens provides invaluable mechanistic insight and allows for precise control over the process to maximize stereoselectivity. nih.gov The application of spectroscopic techniques such as chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, and Circular Dichroism (CD) spectroscopy directly to the reaction mixture is a key area of development. masterorganicchemistry.com These time-resolved in situ methods can help identify key intermediates and transition states, leading to a deeper understanding of the reaction mechanism and facilitating rapid optimization. nih.gov

| Methodology | Objective | Techniques and Approaches |

| Purity Enhancement | Increase the enantiomeric excess (e.e.) of the final product. | Advanced chiral chromatography, development of novel resolving agents, stereodivergent synthesis. masterorganicchemistry.comnih.gov |

| In Situ Monitoring | Real-time analysis of stereoselectivity and reaction progress. | In-line HPLC, NMR with chiral solvating agents, Circular Dichroism (CD) spectroscopy. nih.gov |

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing the stereochemistry and purity of (1S)-3-bromo-2-cyclopenten-1-ol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the structure and stereochemistry. Assign peaks using coupling constants (e.g., for cyclopentene ring protons) and compare with literature data for similar brominated cyclopentenols .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., -OH stretch at ~3200–3600 cm, C-Br stretch at ~500–600 cm).

- Mass Spectrometry (MS): Confirm molecular weight (e.g., molecular ion peak at m/z corresponding to CHBrO) and fragmentation patterns.

- X-ray Crystallography: For absolute stereochemical confirmation, crystallize the compound and analyze diffraction data .

Basic: How can researchers ensure safe handling and storage of (1S)-3-bromo-2-cyclopenten-1-ol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage Conditions: Store in airtight, light-resistant containers at 2–8°C. Avoid proximity to oxidizers or strong bases due to potential reactivity of the bromine substituent .

- Waste Disposal: Follow hazardous waste protocols (e.g., neutralization before disposal) per local regulations .

Advanced: How can contradictions between experimental and computational data on the compound’s reactivity be resolved?

Methodological Answer:

- Cross-Validation with Multiple Techniques: Reconcile discrepancies by combining experimental data (e.g., kinetic studies under controlled conditions) with density functional theory (DFT) calculations to model transition states and intermediates .

- Solvent Effects: Test reactivity in different solvents (polar vs. nonpolar) to assess environmental influences on reaction pathways.

- Isotopic Labeling: Use deuterated analogs to trace mechanistic pathways and validate computational predictions .

Advanced: What strategies are effective for achieving enantioselective synthesis of (1S)-3-bromo-2-cyclopenten-1-ol?

Methodological Answer:

- Chiral Catalysts: Employ asymmetric catalysis (e.g., chiral palladium or organocatalysts) during cyclopentene bromination. Monitor enantiomeric excess (ee) via chiral HPLC .

- Biocatalytic Methods: Use enantioselective enzymes (e.g., lipases or oxidoreductases) to resolve racemic mixtures. Optimize pH and temperature for enzyme activity .

- Dynamic Kinetic Resolution (DKR): Combine racemization catalysts with selective reagents to maximize yield and ee .

Basic: What physicochemical properties of (1S)-3-bromo-2-cyclopenten-1-ol are critical for experimental design?

Key Properties Table:

Advanced: How can researchers address low yields in the bromination of 2-cyclopenten-1-ol derivatives?

Methodological Answer:

- Reagent Optimization: Compare brominating agents (e.g., NBS vs. HBr/HO) for regioselectivity and efficiency. Use in situ monitoring (e.g., TLC) to track reaction progress .

- Temperature Control: Conduct reactions at low temperatures (−20°C to 0°C) to minimize side reactions (e.g., ring-opening).

- Additives: Introduce Lewis acids (e.g., ZnBr) to stabilize intermediates and improve selectivity .

Basic: What databases or tools are recommended for retrieving structural and synthetic data on this compound?

Methodological Answer:

- SciFinder Scholar: Search by CAS RN, structure, or reaction type. Filter results by "stereochemistry" and "synthetic methods" .

- NIST Chemistry WebBook: Access spectral data (IR, MS) for benchmarking experimental results .

- Reaxys: Use advanced query tools to find analogous syntheses and reaction conditions .

Advanced: How can computational modeling enhance understanding of the compound’s biological interactions?

Methodological Answer:

- Molecular Docking: Simulate binding to target enzymes (e.g., cyclopentenol-related synthases) using software like AutoDock. Validate with in vitro assays .

- MD Simulations: Perform molecular dynamics to study conformational stability in aqueous environments. Analyze hydrogen-bonding networks involving the hydroxyl and bromine groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.